![molecular formula C13H14N2 B1302030 N1-Benzylbenzene-1,2-diamine CAS No. 5822-13-9](/img/structure/B1302030.png)
N1-Benzylbenzene-1,2-diamine
Overview
Description
N1-Benzylbenzene-1,2-diamine is an organic compound with the CAS Number: 5822-13-9 . It has a molecular weight of 198.27 .
Molecular Structure Analysis
The IUPAC name for N1-Benzylbenzene-1,2-diamine is N1-benzyl-1,2-benzenediamine . The InChI Code is 1S/C13H14N2/c14-12-8-4-5-9-13 (12)15-10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 .Physical And Chemical Properties Analysis
N1-Benzylbenzene-1,2-diamine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Formation of Arylbenzimidazoles
Substituted diaminobenzenes, such as N1-Benzylbenzene-1,2-diamine, are important starting materials for the formation of arylbenzimidazoles .
Preparation of Benzotriazolium Salts
These compounds are used in the preparation of benzotriazolium salts. The salts are prepared by the reaction of substituted benzenediamines with tert-butyl nitrite followed by treatment with trimethyloxonium tetrafluoroborate .
Synthesis of Dihydrotetraazaanthracenes
N1-Benzylbenzene-1,2-diamine is used in the preparation of dihydrotetraazaanthracenes. These compounds have been prepared by cyclization of N-substituted orto-phenylenediamines and are used as new materials for use in organic electronic devices .
Cytotoxicity Testing Against Cancer Cells
1,2-Disubstituted benzimidazoles based on substituted diaminobenzenes have been tested for their cytotoxicity against cancer cells .
Use as Donors in Non-Covalent Organocatalysts
Benzene-1,2-diamine derivatives have been tested as donors for double hydrogen bond donors in non-covalent organocatalysts .
Synthesis of Aromatic Polyamides
Triphenylamine-based diamines are important and versatile monomers for the synthesis of aromatic polyamides with different properties .
Synthesis of Organocatalysts
N1-Benzylbenzene-1,2-diamine is used in the synthesis of organocatalysts. For example, it has been used in the synthesis of organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor .
Catalytic Activity Testing
The organocatalytic activity of 1,2-benzenediamine-derived organocatalysts based on (1R,2R)-cyclohexane-1,2-diamine has been investigated in the 1,4-addition of acetylacetone to trans-β-nitrostyrene .
Safety And Hazards
properties
IUPAC Name |
2-N-benzylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBQXWFQMOJTJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370744 | |
Record name | N1-Benzylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Benzylbenzene-1,2-diamine | |
CAS RN |
5822-13-9 | |
Record name | N1-Benzylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5822-13-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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